

# Solubility Profile of 1,2,10-Decanetriol: A Technical Guide

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## Compound of Interest

Compound Name: 1,2,10-Decanetriol

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This technical guide provides a comprehensive overview of the solubility characteristics of **1,2,10-Decanetriol**, a long-chain triol of interest in various scientific and pharmaceutical applications. Due to its amphiphilic nature, stemming from a ten-carbon backbone and three hydroxyl groups, its solubility behavior is a critical parameter for formulation, delivery, and biological interaction studies. This document consolidates available solubility data, outlines detailed experimental protocols for its determination, and presents relevant physicochemical properties.

## Physicochemical Properties of 1,2,10-Decanetriol

A foundational understanding of the physical and chemical properties of **1,2,10-Decanetriol** is essential for interpreting its solubility. Key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>22</sub> O <sub>3</sub>	[1][2]
Molecular Weight	190.28 g/mol	[1][2]
Appearance	White to almost white crystalline solid	[1][2]
Melting Point	66 °C	[3][4]
Boiling Point (Predicted)	341.5 ± 12.0 °C	[3][4]
Density (Predicted)	1.020 ± 0.06 g/cm <sup>3</sup>	[3][4]
pKa (Predicted)	14.45 ± 0.20	[3]

## Solubility Data

Currently, publicly available quantitative solubility data for **1,2,10-Decanetriol** is limited. The information available is qualitative, indicating its general behavior in common solvents.

Solvent	Qualitative Solubility
Water	Slightly Soluble[3][4][5]
Methanol	Slightly Soluble[3][4][5]

The term "slightly soluble" suggests that the compound does not dissolve to a significant extent in these solvents under standard conditions. The long hydrophobic ten-carbon chain is the primary contributor to its limited aqueous solubility, while the three hydrophilic hydroxyl groups allow for some interaction with polar solvents like water and methanol. For drug development and other applications requiring solution-based formulations, the use of co-solvents, surfactants, or other solubilization techniques may be necessary.

## Experimental Protocols for Solubility Determination

For researchers seeking to establish quantitative solubility data for **1,2,10-Decanetriol**, the following established methodologies are recommended.

## Method 1: Shake-Flask Method (Thermodynamic Solubility)

This is the gold standard method for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent over a defined period to form a saturated solution. The concentration of the dissolved solute in the supernatant is then quantified.

Detailed Protocol:

- **Preparation:** Add an excess amount of **1,2,10-Decanetriol** to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline). The excess solid should be visually apparent.
- **Equilibration:** Seal the vials and place them in a constant temperature shaker bath. The temperature should be precisely controlled (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Subsequently, centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.
- **Sampling:** Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a filter syringe (e.g., 0.22 µm pore size).
- **Quantification:** Analyze the concentration of **1,2,10-Decanetriol** in the filtered supernatant using a suitable analytical technique. As **1,2,10-Decanetriol** lacks a strong chromophore, High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) or Mass Spectrometry (HPLC-MS) would be appropriate. Gas Chromatography (GC) can also be used.
- **Data Reporting:** Express the solubility in standard units such as mg/mL, g/100mL, or molarity (mol/L).

## Method 2: Potentiometric Titration (for Ionizable Compounds)

While **1,2,10-Decanetriol** is not strongly ionizable, this method can be adapted to determine the pKa and intrinsic solubility.

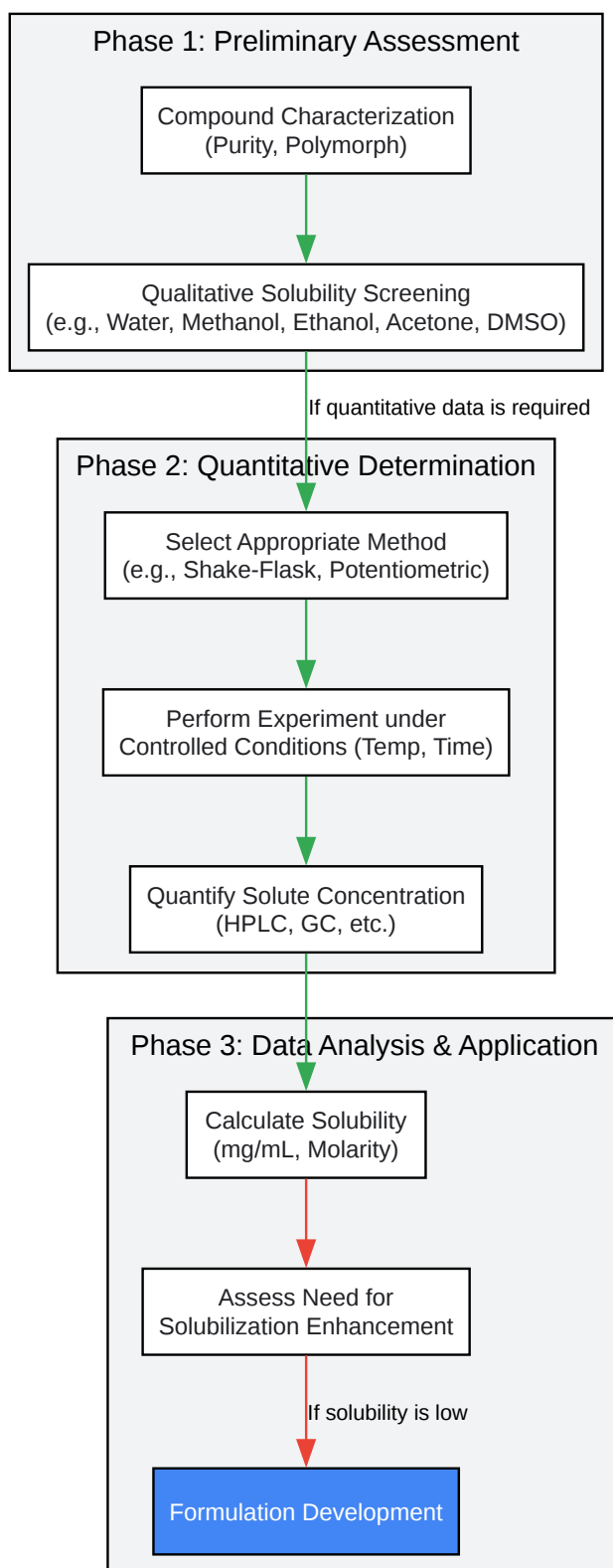
Principle: The compound is dissolved in a mixture of water and a co-solvent, and the pH is monitored during titration with a strong acid or base. The resulting data can be used to calculate the pKa and, subsequently, the intrinsic solubility.

Detailed Protocol:

- **Sample Preparation:** Dissolve a precisely weighed amount of **1,2,10-Decanetriol** in a mixture of water and a water-miscible co-solvent (e.g., methanol or DMSO) to ensure complete dissolution.
- **Titration:** Titrate the solution with a standardized solution of hydrochloric acid or sodium hydroxide while continuously monitoring the pH using a calibrated pH meter.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve.
- **Solubility Calculation:** Use the Henderson-Hasselbalch equation to calculate the intrinsic solubility from the pKa and the solubility at different pH values.

## Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like **1,2,10-Decanetriol**.



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Caption: Workflow for determining and applying solubility data.

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## References

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